Flumiclorac-pentyl
Flumiclorac-pentyl
Flumiclorac-pentyl, also known as S-23031 or resource, belongs to the class of organic compounds known as phenylpyrrolines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrroline ring through a CC or CN bond. Flumiclorac-pentyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, flumiclorac-pentyl is primarily located in the membrane (predicted from logP). Flumiclorac-pentyl is a potentially toxic compound.
Flumiclorac pentyl is a pyrroline.
Flumiclorac pentyl is a pyrroline.
Brand Name:
Vulcanchem
CAS No.:
87546-18-7
VCID:
VC21255789
InChI:
InChI=1S/C21H23ClFNO5/c1-2-3-6-9-28-19(25)12-29-18-11-17(16(23)10-15(18)22)24-20(26)13-7-4-5-8-14(13)21(24)27/h10-11H,2-9,12H2,1H3
SMILES:
CCCCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl
Molecular Formula:
C21H23ClFNO5
Molecular Weight:
423.9 g/mol
Flumiclorac-pentyl
CAS No.: 87546-18-7
Cat. No.: VC21255789
Molecular Formula: C21H23ClFNO5
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Flumiclorac-pentyl, also known as S-23031 or resource, belongs to the class of organic compounds known as phenylpyrrolines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrroline ring through a CC or CN bond. Flumiclorac-pentyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, flumiclorac-pentyl is primarily located in the membrane (predicted from logP). Flumiclorac-pentyl is a potentially toxic compound. Flumiclorac pentyl is a pyrroline. |
|---|---|
| CAS No. | 87546-18-7 |
| Molecular Formula | C21H23ClFNO5 |
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | pentyl 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetate |
| Standard InChI | InChI=1S/C21H23ClFNO5/c1-2-3-6-9-28-19(25)12-29-18-11-17(16(23)10-15(18)22)24-20(26)13-7-4-5-8-14(13)21(24)27/h10-11H,2-9,12H2,1H3 |
| Standard InChI Key | IRECWLYBCAZIJM-UHFFFAOYSA-N |
| SMILES | CCCCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl |
| Canonical SMILES | CCCCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl |
| Melting Point | 89.0 °C 90°C |
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